molecular formula C29H28N4O4S B2967853 N-cyclopropyl-4-((2-((2-((4-methoxybenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115433-69-6

N-cyclopropyl-4-((2-((2-((4-methoxybenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No. B2967853
CAS RN: 1115433-69-6
M. Wt: 528.63
InChI Key: KDGQNMZRWCALCE-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-((2-((2-((4-methoxybenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H28N4O4S and its molecular weight is 528.63. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive and Diuretic Potential

A study explored the pharmacological properties of a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, which include compounds structurally related to N-cyclopropyl-4-((2-((2-((4-methoxybenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide. These compounds were evaluated for diuretic, antihypertensive, and anti-diabetic potential, showing significant activity (Rahman et al., 2014).

Antiproliferative Activity

Research on compounds including 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, closely related to the queried compound, showed significant inhibitory activity against cancer cell lines, pointing to potential antiproliferative applications (Lu et al., 2021).

Antimycobacterial Properties

A study on 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, structurally similar to the compound of interest, revealed significant in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium tuberculosis (Senthilkumar et al., 2008).

Antimicrobial Activity

Another study focused on novel quinazolinone derivatives, including compounds structurally akin to N-cyclopropyl-4-((2-((2-((4-methoxybenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide. These derivatives were subjected to antimicrobial activity evaluation, suggesting their potential use in treating bacterial infections (Habib et al., 2013).

Cytotoxic Effects

Research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, related to the compound , showed that some derivatives bearing cationic side chains had substantial cytotoxic activity against cancer cell lines, indicating potential for cancer therapy (Bu et al., 2001).

properties

IUPAC Name

N-cyclopropyl-4-[[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-37-23-14-8-19(9-15-23)16-30-26(34)18-38-29-32-25-5-3-2-4-24(25)28(36)33(29)17-20-6-10-21(11-7-20)27(35)31-22-12-13-22/h2-11,14-15,22H,12-13,16-18H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGQNMZRWCALCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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